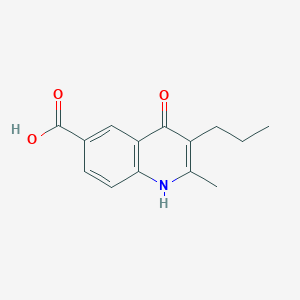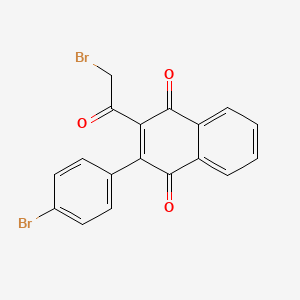
2-(2-Bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione: is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a bromoacetyl group and a bromophenyl group attached to the naphthoquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(2-Bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-acetyl-1,4-naphthoquinone and 4-bromobenzene.
Bromination: The first step involves the bromination of 2-acetyl-1,4-naphthoquinone to introduce the bromoacetyl group. This can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride.
Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with 4-bromobenzene in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). This step introduces the bromophenyl group to the naphthoquinone core.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
2-(2-Bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as naphthoquinone oxides.
Reduction: Reduced forms like hydroquinones.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-Bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione involves its interaction with molecular targets and pathways in biological systems. The compound can:
Inhibit Enzymes: It may inhibit specific enzymes involved in cellular processes, leading to altered cellular functions.
Generate Reactive Oxygen Species (ROS): The compound can generate reactive oxygen species, which can induce oxidative stress and damage cellular components.
Modulate Signaling Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
2-Acetyl-1,4-naphthoquinone: Lacks the bromoacetyl and bromophenyl groups.
3-(4-Bromophenyl)-1,4-naphthoquinone: Lacks the bromoacetyl group.
2-(2-Bromoacetyl)-1,4-naphthoquinone: Lacks the bromophenyl group.
Uniqueness:
2-(2-Bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione is unique due to the presence of both bromoacetyl and bromophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-bromoacetyl)-3-(4-bromophenyl)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2O3/c19-9-14(21)16-15(10-5-7-11(20)8-6-10)17(22)12-3-1-2-4-13(12)18(16)23/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSLMMPCQNLNCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)C(=O)CBr)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(8'aR)-1'-Acetyl-2',3',8',8'a-tetrahydro-5',6'-dimethoxyspiro[2,5-cyclohexadiene-1,7'(1'H)-cyclopent[ij]isoquinolin]-4-one](/img/structure/B7772953.png)
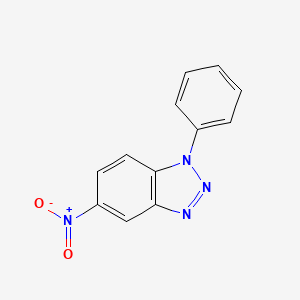
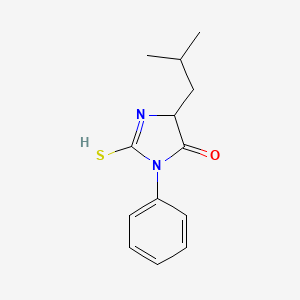
![(E)-oxido-(4-phenyl-1,2,5-oxadiazol-3-yl)-[(4-phenyl-1,2,5-oxadiazol-3-yl)imino]azanium](/img/structure/B7772967.png)
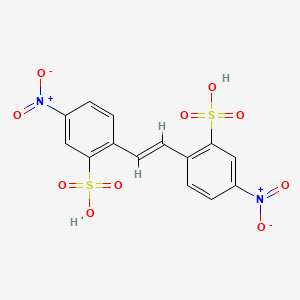
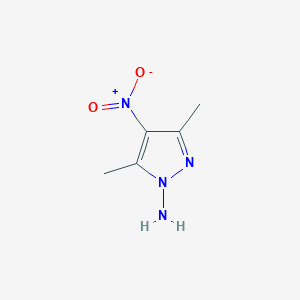
![2-[[2,2,2-Trichloro-1-[(3-methylbenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7773005.png)
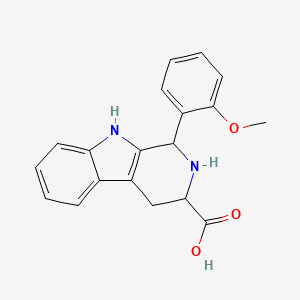
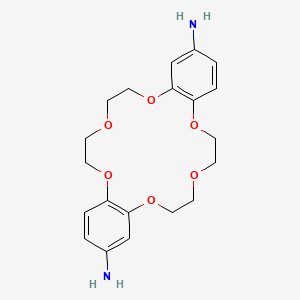
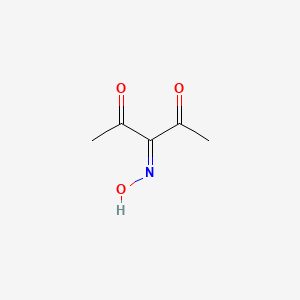
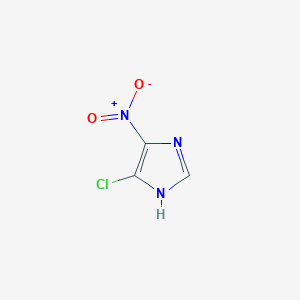
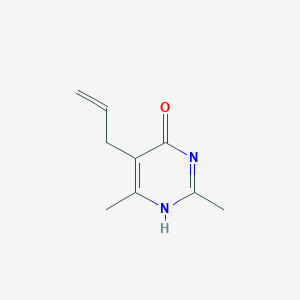
![3-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]propanoic acid](/img/structure/B7773068.png)
